Phenyl N-phenylcarbamate
Overview
Description
Phenyl N-phenylcarbamate is an organic compound belonging to the carbamate family. It is characterized by the presence of a phenyl group attached to the nitrogen atom of the carbamate moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl N-phenylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with phenol under mild conditions. The reaction typically proceeds at room temperature, yielding this compound as the primary product .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . This method allows for high purity products through simple filtration.
Industrial Production Methods
Industrial production of this compound often involves the use of carbon dioxide or its equivalents/derivatives as a carbon source. This green and sustainable method includes the alcoholysis of urea or phenyl urea, aminolysis of dimethyl carbonate, and the coupling of dimethyl carbonate and diphenyl urea . These methods are efficient and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phenyl isocyanate and phenol.
Reduction: Reduction reactions can convert this compound to aniline and phenol.
Substitution: This compound can participate in nucleophilic substitution reactions, forming different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Phenyl isocyanate and phenol.
Reduction: Aniline and phenol.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl N-phenylcarbamate has numerous applications in scientific research:
Mechanism of Action
Phenyl N-phenylcarbamate exerts its effects through various mechanisms:
Enzyme Inhibition: It can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby blocking the active site.
Protein Interactions: It can interact with proteins, altering their structure and function.
Pathways Involved: The compound can affect metabolic pathways by inhibiting key enzymes involved in these processes.
Comparison with Similar Compounds
Phenyl N-phenylcarbamate can be compared with other carbamate compounds such as:
Methyl N-phenylcarbamate: Similar in structure but differs in the substituent on the nitrogen atom.
Ethyl N-phenylcarbamate: Another similar compound with an ethyl group instead of a phenyl group.
Isopropyl N-phenylcarbamate: Known for its herbicidal properties, it differs in its industrial applications compared to this compound.
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
phenyl N-phenylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNKRRXASPPECQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197765 | |
Record name | Carbamic acid, phenyl-, phenyl ester (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4930-03-4 | |
Record name | Phenyl phenylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004930034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl N-phenylcarbamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31433 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbamic acid, phenyl-, phenyl ester (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENYL PHENYLCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y05M391KCY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.